N-Cyano-N'-phenylformimidamide
Overview
Description
N-Cyano-N’-phenylformimidamide is a chemical compound with the molecular formula C8H7N3 . It has a molecular weight of 145.06 and is also known by its IUPAC name, N-cyano-N’-phenylmethanimidamide .
Synthesis Analysis
N-Cyano-N’-phenylformimidamide can be synthesized through a one-pot deoxycyanamidation-isomerization approach using propargyl alcohol and N-cyano-N-phenyl-p-methylbenzene-sulfonamide . This method allows for the creation of N-Allenyl cyanamides, a novel class of allenamide . Another method involves the Rh-catalyzed cyanation of aryl and alkenyl boronic acids using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as the cyanating agent .Molecular Structure Analysis
The molecular structure of N-Cyano-N’-phenylformimidamide is characterized by a cyano group (CN) and a phenyl group (C6H5) attached to a formimidamide group (CHN2) . The cyano group introduces a nitrile functionality, which is an important structural motif in many chemical compounds .Chemical Reactions Analysis
N-Cyano-N’-phenylformimidamide can participate in various chemical reactions. For instance, it can be used as a cyanating agent in the Rh-catalyzed cyanation of aryl and alkenyl boronic acids . It can also be used in the synthesis of cyanamides and disulfanes from aryl thiourea and halide through a base-mediated strategy .Safety And Hazards
Future Directions
The use of N-Cyano-N’-phenylformimidamide and other cyanamides in synthetic chemistry is expected to increase due to their unique chemical properties and versatility . Future research may focus on developing safer and more efficient synthetic routes to these compounds, as well as exploring their potential applications in various fields .
properties
IUPAC Name |
N-cyano-N'-phenylmethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-6-10-7-11-8-4-2-1-3-5-8/h1-5,7H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTFNMGXZLJVEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CNC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20312576 | |
Record name | N-Cyano-N'-phenylformimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20312576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyano-N'-phenylformimidamide | |
CAS RN |
59425-37-5 | |
Record name | 59425-37-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258629 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Cyano-N'-phenylformimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20312576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 59425-37-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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